molecular formula C14H12O4 B12323260 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one CAS No. 89877-55-4

4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one

Cat. No.: B12323260
CAS No.: 89877-55-4
M. Wt: 244.24 g/mol
InChI Key: KNLHGXVYZRQSJZ-UHFFFAOYSA-N
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Description

Eleutherol is a naphthoquinone compound isolated from the bulbs of Eleutherine americana, a plant known for its medicinal properties. This compound has garnered attention due to its diverse pharmacological activities, including antifungal, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eleutherol can be synthesized through various chemical reactions involving naphthoquinone derivatives. One common method involves the extraction of naphthoquinones from the bulbs of Eleutherine americana, followed by purification processes such as chromatography .

Industrial Production Methods

Industrial production of eleutherol typically involves large-scale extraction from plant sources. The bulbs of Eleutherine americana are macerated with solvents like ethanol, and the extract is then subjected to fractionation and purification to isolate eleutherol .

Chemical Reactions Analysis

Types of Reactions

Eleutherol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of eleutherol, each with unique pharmacological activities .

Scientific Research Applications

Mechanism of Action

Eleutherol exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

Eleutherol is often compared with other naphthoquinone compounds such as eleutherine and isoeleutherine. While all three compounds share similar structures and pharmacological activities, eleutherol is unique in its specific interactions with molecular targets and its potent antioxidant properties .

List of Similar Compounds

  • Eleutherine
  • Isoeleutherine
  • Naphthoquinone derivatives

Eleutherol stands out due to its diverse range of biological activities and its potential for therapeutic applications.

Properties

IUPAC Name

4-hydroxy-5-methoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-7-11-9(14(16)18-7)6-8-4-3-5-10(17-2)12(8)13(11)15/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLHGXVYZRQSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574145
Record name 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89877-55-4
Record name 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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